molecular formula C10H8N2O6 B1420309 4-(Cyanomethoxy)-5-methoxy-2-nitrobenzoic acid CAS No. 1096802-87-7

4-(Cyanomethoxy)-5-methoxy-2-nitrobenzoic acid

Cat. No.: B1420309
CAS No.: 1096802-87-7
M. Wt: 252.18 g/mol
InChI Key: UJNDDUBWBAQDEF-UHFFFAOYSA-N
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Description

4-(Cyanomethoxy)-5-methoxy-2-nitrobenzoic acid is an organic compound with a complex structure that includes a cyanomethoxy group, a methoxy group, and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyanomethoxy)-5-methoxy-2-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of a methoxybenzoic acid derivative, followed by the introduction of the cyanomethoxy group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Cyanomethoxy)-5-methoxy-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyanomethoxy group can be hydrolyzed to form a carboxylic acid.

    Substitution: The methoxy group can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in organic solvents.

Major Products

    Oxidation: Formation of 4-(Cyanomethoxy)-5-amino-2-nitrobenzoic acid.

    Reduction: Formation of 4-(Carboxymethoxy)-5-methoxy-2-nitrobenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(Cyanomethoxy)-5-methoxy-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Cyanomethoxy)-5-methoxy-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules, while the cyanomethoxy group can be hydrolyzed to release cyanide, which can inhibit certain enzymes.

Comparison with Similar Compounds

4-(Cyanomethoxy)-5-methoxy-2-nitrobenzoic acid can be compared with other similar compounds such as:

    4-Methoxy-2-nitrobenzoic acid: Lacks the cyanomethoxy group, which may result in different reactivity and applications.

    4-Cyanomethoxybenzoic acid: Lacks the nitro group, which affects its chemical and biological properties.

    5-Methoxy-2-nitrobenzoic acid:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

4-(cyanomethoxy)-5-methoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O6/c1-17-8-4-6(10(13)14)7(12(15)16)5-9(8)18-3-2-11/h4-5H,3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNDDUBWBAQDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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